molecular formula C26H26N2O4 B6004832 2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B6004832
M. Wt: 430.5 g/mol
InChI Key: HUTJVZRGLGAAQZ-HTZPLMKUSA-N
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Description

2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the cyclohexenone derivative, followed by the introduction of the phenylamino group. The final steps involve the formation of the isoindole-1,3-dione moiety and the coupling of the two main fragments. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the cyclohexenone and isoindole-1,3-dione moieties allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions, especially under basic conditions.

    Addition: The double bond in the cyclohexenone ring can undergo addition reactions with various electrophiles

Scientific Research Applications

2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Similar compounds include:

Properties

IUPAC Name

2-[(4Z)-4-(4,4-dimethyl-2-oxo-6-phenyliminocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-26(2)15-20(27-17-9-4-3-5-10-17)23(22(30)16-26)21(29)13-8-14-28-24(31)18-11-6-7-12-19(18)25(28)32/h3-7,9-12,29H,8,13-16H2,1-2H3/b23-21-,27-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTJVZRGLGAAQZ-HTZPLMKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2)C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC=CC=C2)/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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